molecular formula C19H18FN5OS B11274727 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11274727
M. Wt: 383.4 g/mol
InChI Key: BKVHRMQPBFGBRI-UHFFFAOYSA-N
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Description

2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound featuring a unique structure that includes a fluorophenyl group, an imidazotriazolyl group, and a sulfanyl-acetamide linkage

Properties

Molecular Formula

C19H18FN5OS

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H18FN5OS/c1-13-2-6-15(7-3-13)21-17(26)12-27-19-23-22-18-24(10-11-25(18)19)16-8-4-14(20)5-9-16/h2-9H,10-12H2,1H3,(H,21,26)

InChI Key

BKVHRMQPBFGBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the imidazotriazolyl intermediate, which is then coupled with a fluorophenyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific

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